molecular formula C23H24FN5O2S B2852325 N-(butan-2-yl)-3-(1-{[(2-fluorophenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide CAS No. 1113107-40-6

N-(butan-2-yl)-3-(1-{[(2-fluorophenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide

Cat. No.: B2852325
CAS No.: 1113107-40-6
M. Wt: 453.54
Attention: For research use only. Not for human or veterinary use.
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Description

N-(butan-2-yl)-3-(1-{[(2-fluorophenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide is a complex organic compound that belongs to the class of benzotriazole derivatives This compound is characterized by the presence of a benzyl group, a fluorophenyl-substituted piperazine moiety, and a benzotriazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-3-(1-{[(2-fluorophenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide typically involves multiple steps, including the formation of the benzotriazole core, the introduction of the benzyl group, and the attachment of the fluorophenyl-substituted piperazine moiety. One common synthetic route involves the following steps:

    Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with sodium nitrite in the presence of an acid.

    Introduction of Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Attachment of Piperazine Moiety: The fluorophenyl-substituted piperazine moiety can be attached through a coupling reaction with the benzotriazole core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-3-(1-{[(2-fluorophenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzotriazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of partially or fully reduced benzotriazole derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-3-(1-{[(2-fluorophenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

N-(butan-2-yl)-3-(1-{[(2-fluorophenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide can be compared with other benzotriazole derivatives and piperazine-containing compounds:

    Similar Compounds: Examples include 1-benzyl-1H-1,2,3-benzotriazole and 1-(2-fluorophenyl)piperazine.

    Uniqueness: The unique combination of the benzyl group, fluorophenyl-substituted piperazine moiety, and benzotriazole core distinguishes this compound from other similar compounds. This unique structure contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-butan-2-yl-3-[1-[(2-fluorophenyl)methylsulfanyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O2S/c1-3-15(2)25-20(30)12-13-28-21(31)17-9-5-7-11-19(17)29-22(28)26-27-23(29)32-14-16-8-4-6-10-18(16)24/h4-11,15H,3,12-14H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXFHHOFLYQQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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